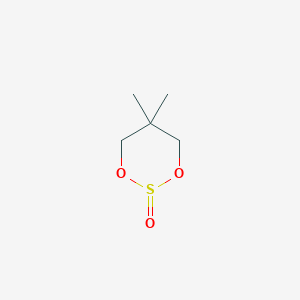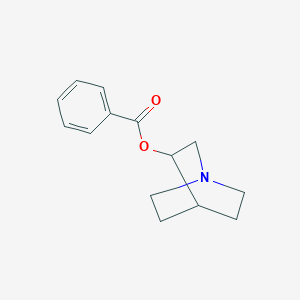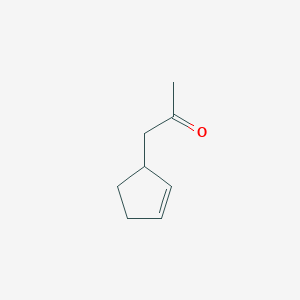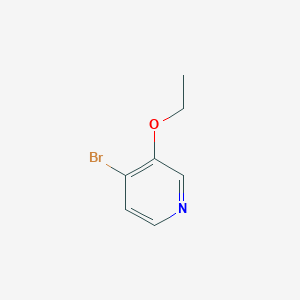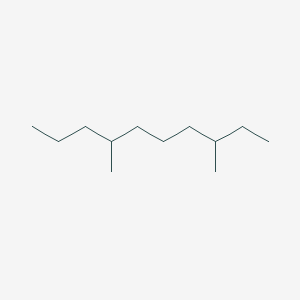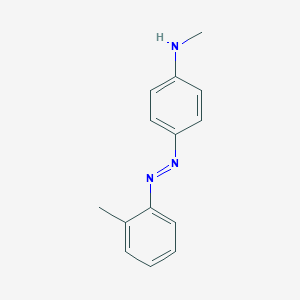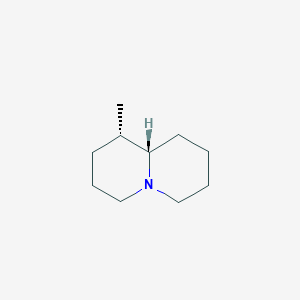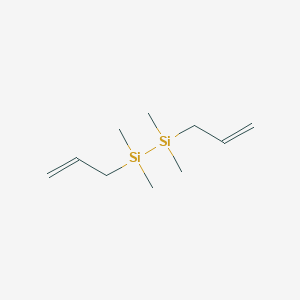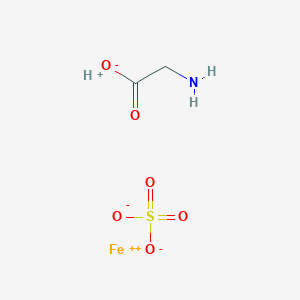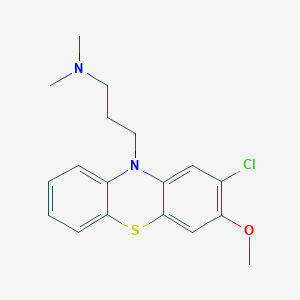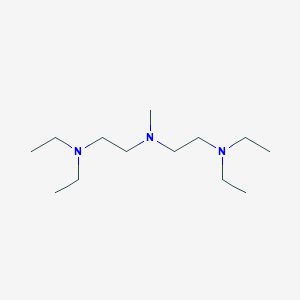
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine (MTEDET) is a chemical compound that belongs to the class of polyamines. It is a nitrogen-rich compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. MTEDET is a derivative of diethylenetriamine (DETA) and is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, it has been used as a plant growth regulator and a fertilizer. In industry, it has been used as a corrosion inhibitor and a surfactant.
Wirkmechanismus
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine works by binding to DNA and RNA, thereby interfering with their replication and transcription. It also inhibits the activity of enzymes such as ornithine decarboxylase, which is involved in the biosynthesis of polyamines. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation.
Biochemische Und Physiologische Effekte
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. In addition, it has been shown to have antimicrobial properties against bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine in lab experiments is its low toxicity. It has been shown to be relatively non-toxic to cells and organisms. Another advantage is its stability, which makes it easy to store and handle. However, one of the limitations of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the optimization of its use as a plant growth regulator and a fertilizer. In addition, there is a need for more research on its anticancer, antiviral, and antimicrobial properties, as well as its mechanism of action. Finally, there is a need for more research on its potential applications in industry, such as its use as a corrosion inhibitor and a surfactant.
Conclusion:
In conclusion, 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is a nitrogen-rich compound that has potential applications in various fields such as medicine, agriculture, and industry. It is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. It works by binding to DNA and RNA, interfering with their replication and transcription. It has been shown to have several biochemical and physiological effects, including anticancer, antiviral, and antimicrobial properties. While it has some limitations, such as its low solubility in water, there are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine, including the development of new synthesis methods and the optimization of its use in various applications.
Synthesemethoden
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the reaction is typically around 60-70%.
Eigenschaften
CAS-Nummer |
19155-06-7 |
|---|---|
Produktname |
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine |
Molekularformel |
C13H31N3 |
Molekulargewicht |
229.41 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-6-15(7-2)12-10-14(5)11-13-16(8-3)9-4/h6-13H2,1-5H3 |
InChI-Schlüssel |
PHDLNXKJCPLCRO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
Andere CAS-Nummern |
19155-06-7 |
Synonyme |
N,N'-(Methyliminobisethylene)bis(diethylamine) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



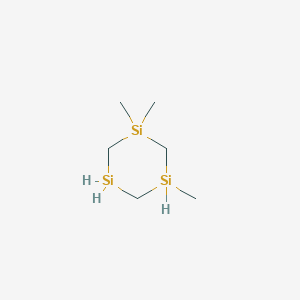
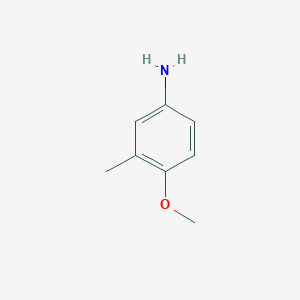
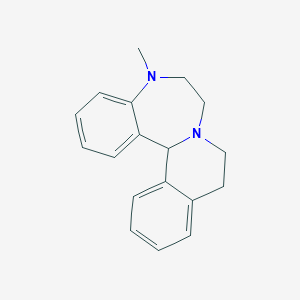
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
